N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Description
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a methylphenoxy group, and an ethoxyethyl chain, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.C2H2O4/c1-14(2)19-9-10-20-11-12-21-17-8-7-15(3)13-16(17)18(4,5)6;3-1(4)2(5)6/h7-8,13-14,19H,9-12H2,1-6H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDBAKKPVZBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNC(C)C)C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:
Formation of the tert-butyl-4-methylphenoxy intermediate: This step involves the reaction of tert-butylphenol with methyl iodide in the presence of a base such as potassium carbonate.
Ethoxylation: The intermediate is then reacted with ethylene oxide to introduce the ethoxy groups.
Amine introduction: The final step involves the reaction of the ethoxylated intermediate with propan-2-amine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxyethyl chain allows for better membrane permeability, enhancing its effectiveness. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-tert-butylphenoxy)ethyl]amine
- N-[2-(4-methylphenoxy)ethyl]amine
- N-[2-(2-ethoxyethoxy)ethyl]amine
Uniqueness
N-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]propan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methylphenoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
